molecular formula C15H14O2 B184787 3-Flavanol, trans-(+)- CAS No. 184713-81-3

3-Flavanol, trans-(+)-

Cat. No. B184787
Key on ui cas rn: 184713-81-3
M. Wt: 226.27 g/mol
InChI Key: OEIJRRGCTVHYTH-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122573B2

Procedure details

Preparation of (2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol (30): The cis 3-flavanol 30 was synthesized by the stereoselective L-selectride reduction of the 3-flavanone 29 in the same manner as given for 3-flavanol 23 (Scheme 3). The final product was obtained as a colorless oil (62% yield), after flash chromatography on silica gel using 20% of ethyl acetate in hexanes. 1H NMR (300 MHz, CDCl3): δ 1.73 (s, 1H, OH), 2.20 (s, 3H, CH3, 2.27 (s, 3H, CH3), 2.83 (d, J=17.1 Hz, 1H, 4-H), 2.95 (dd, J=4.2, 17.1 Hz, 1H, 4-H), 4.23–4.28 (m, 1H, 3-H), 4.87 (s, 1H, 2-H), 5.06 (s, 2H, OCH2Ph), 5.13 (s, 4H, OCH2Ph), 6.66 (s, 1H, 8-H), 6.68 (s, 1H, 6-H), 6.81 (s, 2H, 2′,6′-H), 7.25–7.43 (m, 15H, Ar—H). MS (ESI, positive ion) 595 (M+Na), 1167 (2M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-flavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

Identifiers

REACTION_CXSMILES
CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].C[C:16]1[CH:25]=[C:24](C)[CH:23]=[C:22]2[C:17]=1[CH2:18][C:19](=[O:57])[CH:20]([C:27]1[CH:32]=[C:31](OCC3C=CC=CC=3)[C:30](OCC3C=CC=CC=3)=[C:29](OCC3C=CC=CC=3)[CH:28]=1)[O:21]2.O1C2C(=CC=CC=2)CC(O)C1C1C=CC=CC=1>>[O:21]1[C:22]2[C:17](=[CH:16][CH:25]=[CH:24][CH:23]=2)[CH2:18][C@H:19]([OH:57])[C@@H:20]1[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
Name
3-flavanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CC(C(OC2=CC(=C1)C)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Step Two
Name
(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(CC2=CC=CC=C12)O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1[C@H]([C@H](CC2=CC=CC=C12)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07122573B2

Procedure details

Preparation of (2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol (30): The cis 3-flavanol 30 was synthesized by the stereoselective L-selectride reduction of the 3-flavanone 29 in the same manner as given for 3-flavanol 23 (Scheme 3). The final product was obtained as a colorless oil (62% yield), after flash chromatography on silica gel using 20% of ethyl acetate in hexanes. 1H NMR (300 MHz, CDCl3): δ 1.73 (s, 1H, OH), 2.20 (s, 3H, CH3, 2.27 (s, 3H, CH3), 2.83 (d, J=17.1 Hz, 1H, 4-H), 2.95 (dd, J=4.2, 17.1 Hz, 1H, 4-H), 4.23–4.28 (m, 1H, 3-H), 4.87 (s, 1H, 2-H), 5.06 (s, 2H, OCH2Ph), 5.13 (s, 4H, OCH2Ph), 6.66 (s, 1H, 8-H), 6.68 (s, 1H, 6-H), 6.81 (s, 2H, 2′,6′-H), 7.25–7.43 (m, 15H, Ar—H). MS (ESI, positive ion) 595 (M+Na), 1167 (2M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-flavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

Identifiers

REACTION_CXSMILES
CCC(C)[BH-](C(C)CC)C(C)CC.[Li+].C[C:16]1[CH:25]=[C:24](C)[CH:23]=[C:22]2[C:17]=1[CH2:18][C:19](=[O:57])[CH:20]([C:27]1[CH:32]=[C:31](OCC3C=CC=CC=3)[C:30](OCC3C=CC=CC=3)=[C:29](OCC3C=CC=CC=3)[CH:28]=1)[O:21]2.O1C2C(=CC=CC=2)CC(O)C1C1C=CC=CC=1>>[O:21]1[C:22]2[C:17](=[CH:16][CH:25]=[CH:24][CH:23]=2)[CH2:18][C@H:19]([OH:57])[C@@H:20]1[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC([BH-](C(CC)C)C(CC)C)C.[Li+]
Name
3-flavanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2CC(C(OC2=CC(=C1)C)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Step Two
Name
(2,3-Cis)-5,7-dimethyl-2-(3,4,5-tribenzyloxyphenyl)chroman-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(CC2=CC=CC=C12)O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1[C@H]([C@H](CC2=CC=CC=C12)O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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